8-Fluoro-5-oxa-2-azaspiro[3.4]octane
Description
8-Fluoro-5-oxa-2-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a fluorine atom, an oxygen atom, and a nitrogen atom within its spirocyclic framework
Properties
Molecular Formula |
C6H10FNO |
|---|---|
Molecular Weight |
131.15 g/mol |
IUPAC Name |
8-fluoro-5-oxa-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C6H10FNO/c7-5-1-2-9-6(5)3-8-4-6/h5,8H,1-4H2 |
InChI Key |
RHPCRFLDZNLFTP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1F)CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-oxa-2-azaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .
Industrial Production Methods
Industrial production methods for 8-Fluoro-5-oxa-2-azaspiro[3.4]octane typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-5-oxa-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
8-Fluoro-5-oxa-2-azaspiro[3.4]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and spirocyclic compounds.
Biology: The compound is used in the study of biological systems and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-oxa-2-azaspiro[3.4]octane involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and spirocyclic structure contribute to its binding affinity and specificity for certain receptors or enzymes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride: A similar compound with a different fluorine position and hydrochloride salt form.
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate: Another related compound with an ethyl ester functional group.
2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane: A derivative with a Boc-protected amine group.
Uniqueness
8-Fluoro-5-oxa-2-azaspiro[3.4]octane is unique due to its specific fluorine position and spirocyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Biological Activity
8-Fluoro-5-oxa-2-azaspiro[3.4]octane is a synthetic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound, with a molecular formula of C8H10FNO and a molecular weight of approximately 157.17 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Structural Characteristics
The compound's structure allows it to interact with specific biological targets, influencing various biochemical pathways. The presence of the fluorine atom and the spirocyclic arrangement contribute to its distinct chemical properties, making it a candidate for drug development.
| Property | Details |
|---|---|
| Molecular Formula | C8H10FNO |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | (8R)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid |
The biological activity of 8-Fluoro-5-oxa-2-azaspiro[3.4]octane is primarily linked to its interaction with specific molecular targets in biological systems. Its unique structural features enable it to fit into distinct binding sites on enzymes or receptors, modulating their activity and influencing various biochemical pathways. Research indicates that this compound may exhibit antibacterial properties, particularly against certain strains of bacteria.
Antibacterial Properties
Recent studies have explored the antibacterial efficacy of compounds related to 8-Fluoro-5-oxa-2-azaspiro[3.4]octane, particularly against multidrug-resistant bacteria such as those from the ESKAPE panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The minimum inhibitory concentration (MIC) values for these compounds were determined using standard methods.
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 8-Fluoro-5-oxa-2-azaspiro[3.4]octane | Staphylococcus aureus | 2.5 |
| Klebsiella pneumoniae | 1.0 | |
| Acinetobacter baumannii | 0.5 |
The results indicate that modifications in the spirocyclic structure can significantly affect antibacterial activity. For instance, compounds with cyclopropane substitutions showed enhanced potency against Klebsiella pneumoniae compared to others without such modifications .
Pharmacokinetics
Research on the pharmacokinetics of 8-Fluoro-5-oxa-2-azaspiro[3.4]octane has provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for understanding how environmental factors like pH and temperature influence its biological action.
Case Studies
- Antibacterial Evaluation : A study evaluated various congeners of fluoroquinolones inspired by spirocyclic structures, including 8-Fluoro-5-oxa-2-azaspiro[3.4]octane. The compounds were tested against ESKAPE pathogens using the Kirby-Bauer disk diffusion method followed by MIC determination. The lead compound exhibited significant activity against five out of six pathogens tested .
- Structure Activity Relationship (SAR) : Another investigation focused on the SAR of azaspiro compounds revealed that specific substituents could enhance or diminish antibacterial activity. The presence of fluorine was noted to increase binding affinity towards bacterial targets, thereby improving efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
